molecular formula C10H6ClIN2 B8318114 4-Chloro-2-(3-iodophenyl)pyrimidine

4-Chloro-2-(3-iodophenyl)pyrimidine

Cat. No.: B8318114
M. Wt: 316.52 g/mol
InChI Key: DBROLFNJUSYFOO-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-iodophenyl)pyrimidine is a halogenated pyrimidine derivative featuring a chloro group at the 4-position and a 3-iodophenyl substituent at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C10H6ClIN2

Molecular Weight

316.52 g/mol

IUPAC Name

4-chloro-2-(3-iodophenyl)pyrimidine

InChI

InChI=1S/C10H6ClIN2/c11-9-4-5-13-10(14-9)7-2-1-3-8(12)6-7/h1-6H

InChI Key

DBROLFNJUSYFOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC=CC(=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Chlorophenyl-Substituted Pyrimidines

Chlorophenyl-substituted pyrimidines are common in drug discovery due to their balanced lipophilicity and electronic effects. Key examples include:

  • 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine (CAS 1155152-53-6):
    • Molecular Formula : C₁₆H₁₀Cl₂N₂
    • Molecular Weight : 301.17
    • Applications : Structural analogs like this are intermediates in synthesizing kinase inhibitors or antimicrobial agents .
  • 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine (CAS 83217-12-3): Molecular Formula: C₁₀H₄N₂FCl₃ Molecular Weight: 277.5 Solubility: Soluble in chloroform, methanol, and DMSO . Key Feature: The fluorine atom enhances metabolic stability compared to non-fluorinated analogs.

Comparison with 4-Chloro-2-(3-iodophenyl)pyrimidine :
The iodine atom in the target compound introduces greater steric bulk and higher molecular weight compared to chlorine or fluorine. This may increase lipophilicity (logP) and influence binding affinity in biological systems.

Thieno-Fused Pyrimidines

Thieno[2,3-d]pyrimidines are fused heterocycles with enhanced rigidity and electronic properties:

  • 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine (CAS 598298-10-3): Applications: Used as a key intermediate in anticancer and agrochemical agents due to its planar structure and sulfur-mediated reactivity .

Comparison: The iodine atom in this compound may disrupt π-π stacking interactions seen in thieno-fused systems, altering pharmacokinetic profiles.

Sulfanyl- and Methylthio-Substituted Pyrimidines

Sulfur-containing substituents modulate electronic properties and metabolic stability:

  • 4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidine (CAS 55199-60-5):
    • Molecular Formula : C₁₀H₁₄ClN₃S
    • Molecular Weight : 243.76
    • Storage : Requires storage under inert gas (nitrogen/argon) at 2–8°C .
  • 2-{[4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitriles :
    • Synthesis : Derived from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) via lithiation and sulfur coupling .

Comparison : The methylthio group in these compounds enhances nucleophilic substitution reactivity, whereas the 3-iodophenyl group in the target compound may favor electrophilic aromatic substitution.

Radiolabeled Pyrimidines

Fluorine-18-labeled pyrimidines are critical in positron emission tomography (PET) imaging:

  • 18F-6, 18F-7, and 18F-8: Structural Features: Derived from 4-chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine. Findings: Minor structural modifications (e.g., O-analogs) led to significant differences in biodistribution and tumor uptake despite similar in vitro properties (lipophilicity, COX-2 affinity) .

Comparison : The iodine atom in this compound could be replaced with radioisotopes (e.g., ¹²⁵I) for imaging applications, leveraging its high atomic radius for targeted delivery.

Data Table: Key Pyrimidine Analogs and Their Properties

Compound Name Substituents Molecular Weight Solubility Applications References
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine 4-Cl, 2-(3-ClPh), 6-Ph 301.17 Not reported Drug intermediate
4,6-Dichloro-2-(3-Cl-4-F-Ph)pyrimidine 4,6-Cl, 2-(3-Cl-4-F-Ph) 277.5 Chloroform, MeOH, DMSO Research chemical
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine Thieno-fused, 4-Cl, 2-SMe 216.71 Not reported Anticancer/agrochemical R&D
4-Chloro-5-(2-ClPh)-2-isoPr-thieno[2,3-d]pyrimidine Thieno-fused, 4-Cl, 5-(2-ClPh), 2-isoPr 335.24 Not reported Research chemical
4-Chloro-2-(methylthio)-6-piperidinylpyrimidine 4-Cl, 2-SMe, 6-piperidinyl 243.76 Stable under inert gas Pharmaceutical intermediate

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